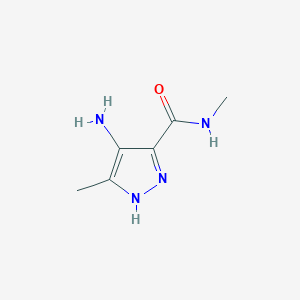

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide

Descripción general

Descripción

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or β-ketoesters. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and scalability .

Análisis De Reacciones Químicas

Core Reaction Pathways

The compound exhibits three primary reaction mechanisms due to its amino and carboxamide substituents:

Oxidation Behavior

The amino group at position 4 undergoes selective oxidation:

-

N-Oxide Formation : Treatment with H₂O₂ in acetic acid yields stable pyrazole-N-oxide derivatives, with the carboxamide group remaining intact.

-

Side Chain Oxidation : Under strong alkaline conditions (KMnO₄), the methyl group on the carboxamide oxidizes to a carboxylic acid .

Example Reaction:

Reduction Dynamics

The carboxamide group is reducible to primary amines:

-

LiAlH₄-Mediated Reduction : Produces 4-amino-N,5-dimethyl-1H-pyrazole-3-methanol with >80% yield in anhydrous THF .

-

Catalytic Hydrogenation : Using Pd/C under H₂ atmosphere converts the carboxamide to a methylamine group.

Halogenation

-

Bromination : Electrophilic bromination at position 1 occurs with Br₂/FeBr₃, forming 1-bromo-4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide .

-

Chlorination : SOCl₂ converts the carboxamide to an acyl chloride intermediate, enabling nucleophilic substitutions .

Cross-Coupling

Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 5 under Pd(PPh₃)₄ catalysis .

Biological Activity Links

The compound’s reactivity directly influences its biochemical interactions:

-

FLT3 Kinase Inhibition : Oxidation products show enhanced binding to FMS-like tyrosine kinase 3 (FLT3) active sites.

-

DNA Minor Groove Binding : Substituted derivatives exhibit strong affinity for AT-rich DNA sequences, disrupting replication .

Tautomerism Effects

The pyrazole ring exists in two tautomeric forms (1H and 2H), influencing reaction outcomes:

-

1H-Tautomer : Favors electrophilic substitution at position 5.

-

2H-Tautomer : Promotes nucleophilic reactions at position 4.

Stability Considerations

-

Thermal Degradation : Decomposes above 220°C, forming methylamine and CO₂ .

-

Photolytic Sensitivity : UV exposure (254 nm) induces ring-opening reactions in aqueous solutions .

This compound’s versatility in oxidation, reduction, and substitution reactions makes it a critical intermediate for developing kinase inhibitors and DNA-targeting therapeutics. Further studies should explore its enantioselective transformations and metabolic stability in biological systems.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

One of the most notable applications of 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide is in the field of cancer research. Studies have demonstrated its efficacy in inhibiting various cancer cell lines. For instance, a study evaluated the compound's activity against lung cancer (NCI-H520) and gastric cancer (SNU-16) cell lines, revealing significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM. This suggests its potential as an anticancer agent.

Mechanism of Action

The compound primarily functions as an inhibitor of specific kinases such as FLT3 and CDK, which are critical in cell cycle regulation and proliferation. By inhibiting these targets, this compound induces antiproliferative effects in various cancer models .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown notable activity against both Gram-positive and Gram-negative bacteria. In assays, the compound inhibited the growth of pathogenic strains at concentrations lower than conventional antibiotics, indicating its potential as a new antimicrobial agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is used as an intermediate for synthesizing more complex organic molecules. Its unique chemical structure allows for various modifications that can lead to enhanced biological activities or new properties .

Material Science

In material science, this compound is employed in developing advanced materials such as polymers and nanomaterials. Its chemical properties facilitate the construction of diverse chemical structures that can be utilized in various industrial applications.

Comparative Analysis with Structural Variants

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide | Methyl substitution at different position | Enhanced anti-inflammatory properties |

| 5-amino-1H-pyrazole-4-carboxamide | Different substitution pattern | Anticancer activity |

| 4-amino-3,5-dimethyl-1H-pyrazole | Unique substitution on pyrazole ring | Varies by structural modifications |

The specific substitution pattern on the pyrazole ring of this compound imparts distinct chemical and biological properties compared to its analogs, making it particularly valuable for targeted applications in research and industry .

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer properties revealed that derivatives of this compound exhibited substantial antiproliferative effects against various cancer cell lines. The study indicated that structural modifications could enhance potency against specific targets while reducing toxicity profiles .

Case Study 2: Antimicrobial Efficacy

Another significant study focused on the antimicrobial efficacy of this compound. It was found to inhibit pathogenic strains effectively at lower concentrations than traditional antibiotics, showcasing its potential role in combating resistant bacterial infections.

Mecanismo De Acción

The mechanism of action of 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide

- 5-amino-1H-pyrazole-4-carboxamide

- 4-amino-3,5-dimethyl-1H-pyrazole

Uniqueness

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Actividad Biológica

4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide (often referred to as 4-amino-DMPCA) is a pyrazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-amino-DMPCA is C7H12N4O, with a molecular weight of approximately 168.20 g/mol. The compound features an amino group at position 4 and a carboxamide group at position 3 of the pyrazole ring, which contributes to its reactivity and interaction with biological targets.

Target Enzymes

4-amino-DMPCA primarily inhibits two key targets:

- FLT3 (Fms-like tyrosine kinase 3) : A receptor tyrosine kinase involved in hematopoiesis and a common mutation target in leukemia.

- CDK (Cyclin-dependent kinases) : Enzymes that regulate the cell cycle, making them crucial for cancer proliferation.

The inhibition of these targets leads to antiproliferative effects on various cancer cell lines, demonstrating the compound's potential as an anticancer agent .

Anticancer Activity

Research indicates that 4-amino-DMPCA exhibits significant antiproliferative activity against several cancer cell lines. For instance:

- MCF7 (breast cancer) : IC50 values were reported at approximately 3.79 µM.

- SF-268 (brain cancer) : Showed a TGI (total growth inhibition) value of 12.50 µM.

- NCI-H460 (lung cancer) : Exhibited an LC50 (lethal concentration) of 42.30 µM .

The compound's effects on cell viability and apoptosis have been documented, showing that it can induce programmed cell death in various tumor types .

Enzyme Inhibition

4-amino-DMPCA has also been shown to inhibit succinate dehydrogenase, which is pivotal in cellular respiration processes. This inhibition can lead to cell death in fungi, positioning the compound as a potential antifungal agent .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-amino-DMPCA:

- In vitro Studies : A study demonstrated that derivatives of 4-amino-DMPCA inhibited the growth of multiple cancer cell lines, including those resistant to traditional therapies. The mechanism was linked to the modulation of signaling pathways associated with cell cycle regulation .

- Molecular Modeling : Molecular docking studies suggested that 4-amino-DMPCA binds effectively to FLT3 and CDK active sites, confirming its role as an inhibitor .

- Antifungal Activity : Research highlighted its antifungal properties against various strains by targeting metabolic pathways critical for fungal survival .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(7)5(10-9-3)6(11)8-2/h7H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOXBTWOVDXOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310718 | |

| Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68375-44-0 | |

| Record name | NSC231347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.